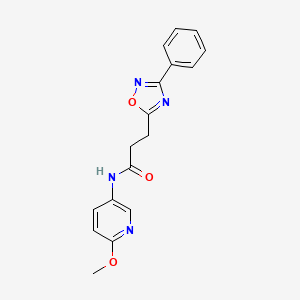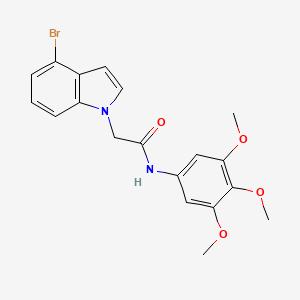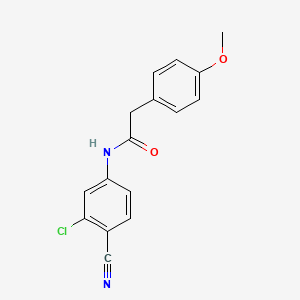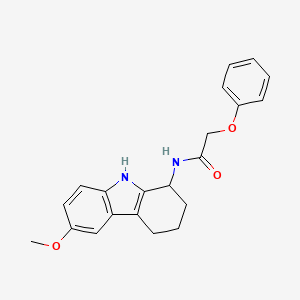![molecular formula C13H17NO4 B11019309 4-[(3-Methoxypropyl)carbamoyl]phenyl acetate](/img/structure/B11019309.png)
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of arylboronic acids This compound is characterized by the presence of a phenyl ring substituted with a 3-methoxypropylcarbamoyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxypropyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 3-methoxypropyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to obtain a high-purity product suitable for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl acetates.
Scientific Research Applications
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Suzuki coupling reaction.
Biology: The compound can be used in the study of biological processes and interactions due to its ability to form hydrogen bonds and interact with biomolecules.
Medicine: Research into potential therapeutic applications, such as the synthesis of drug candidates, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxypropyl)carbamoyl]phenyl acetate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the methoxypropylcarbamoyl group allows the compound to participate in specific binding interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methoxypropyl)carbamoyl]phenylboronic acid: This compound is similar in structure but contains a boronic acid group instead of an acetate group.
4-[(3-Methoxypropyl)carbamoyl]phenyl methyl ester: This compound has a methyl ester group instead of an acetate group.
Uniqueness
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[4-(3-methoxypropylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-10(15)18-12-6-4-11(5-7-12)13(16)14-8-3-9-17-2/h4-7H,3,8-9H2,1-2H3,(H,14,16) |
InChI Key |
NOOQCGFJSBGOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11019236.png)


![N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B11019244.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11019247.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycylglycine](/img/structure/B11019252.png)
![3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11019254.png)
![3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11019261.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11019280.png)




